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An In-depth Technical Guide to the Discovery and History of N-Ethyl-N-nitrosourea (ENU)

Introduction
N-Ethyl-N-nitrosourea (ENU), with the chemical formula C₃H₇N₃O₂, is a potent chemical

mutagen that has become an indispensable tool in the field of genetics, particularly in the

creation of animal models for human diseases. As a supermutagen, ENU is highly effective at

inducing single-base-pair point mutations, making it ideal for forward genetics screens aimed at

discovering the function of genes and their roles in complex biological pathways. This technical

guide provides a comprehensive overview of the discovery, history, mechanism of action, and

experimental application of ENU for researchers, scientists, and professionals in drug

development.

Discovery and History
While the exact first synthesis of N-Ethyl-N-nitrosourea is not prominently documented in

readily available historical chemical literature, its significance as a powerful mutagen was firmly

established in the latter half of the 20th century. The pioneering work on ENU's mutagenic

properties in mammals was conducted by William L. "Bill" Russell and his colleagues at the

Oak Ridge National Laboratory in the 1970s.[1]

Their research was a continuation of earlier studies on the effects of radiation on mutation

rates. Russell's team was in search of a chemical mutagen that could induce a high frequency

of point mutations in the germline of mice.[1] Previous attempts with other chemicals like

diethylnitrosamine (DEN) had yielded very low mutation rates in mammals, likely due to

insufficient metabolic activation.[2] It was Ekkehart Vegel who suggested the use of ENU to

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b014183?utm_src=pdf-interest
https://www.benchchem.com/product/b014183?utm_src=pdf-body
https://www.benchchem.com/product/b014183?utm_src=pdf-body
https://www.benchchem.com/product/b014183?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1197804/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1197804/
https://en.wikipedia.org/wiki/ENU
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014183?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Russell's group, as it is a direct-acting alkylating agent that does not require metabolic

activation to be mutagenic.[2]

In their seminal experiments, Russell and his team demonstrated that ENU was extraordinarily

effective at inducing mutations in the spermatogonial stem cells of mice.[1] They found that

ENU could produce a mutation rate five times higher than that of acute X-irradiation and 15

times higher than the then-potent chemical mutagen procarbazine.[2] This discovery

established ENU as the most potent mutagen known in mice and ushered in a new era of

forward genetic screens in mammalian systems.[1]

Chemical Properties and Mechanism of
Mutagenesis
ENU is an alkylating agent that exerts its mutagenic effect by transferring its ethyl group to

nitrogen or oxygen atoms in DNA bases.[2] This process of ethylation, if not repaired by the

cell's DNA repair machinery, leads to mispairing during DNA replication and ultimately results in

stable, heritable point mutations.

The primary mechanism involves a two-step SN1 reaction.[3] ENU shows a preference for

alkylating oxygen atoms within the DNA bases, particularly the O⁶ position of guanine and the

O⁴ and O² positions of thymine.[3] The ethylation of these positions disrupts the normal

hydrogen bonding during DNA replication. For example, O⁶-ethylguanine can mispair with

thymine instead of cytosine, leading to a G:C to A:T transition. Similarly, ethylated thymine can

lead to A:T to G:C transitions or A:T to T:A transversions.[3]

Quantitative Data on ENU Mutagenesis
The efficiency and nature of ENU-induced mutations have been extensively studied. The

following tables summarize key quantitative data.
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Type of Mutation Approximate Frequency Reference

A:T to T:A Transversions 44% [4]

A:T to G:C Transitions 38% [4]

G:C to A:T Transitions 8% [4]

A:T to C:G Transitions 5% [4]

G:C to C:G Transversions 3% [4]

G:C to T:A Transversions 2% [4]

Table 1: Spectrum of ENU-Induced Base Pair Substitutions in Mice

Locus
Mutation Frequency (per

locus per gamete)
Reference

Specific Locus Test (average

of 7 loci)
~1 in 700 to 1 in 1000 [2][3]

General estimate 6 x 10⁻³ to 1.5 x 10⁻³ [4]

Table 2: ENU-Induced Mutation Frequencies at Specific Loci in Mice

Mouse Strain Dosage (mg/kg)
Mutation Rate (per

Mb)
Reference

C57BL/6J 3 x 100 ~1.5 [5]

C3HeB/FeJ 3 x 90
Not specified, but

generally high
[6]

BALB/c 200 Not specified

FVB/N Not specified Not specified [7]

Table 3: Susceptibility and Mutation Rates in Different Inbred Mouse Strains
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Experimental Protocols
Preparation and Handling of ENU
Caution: ENU is a potent carcinogen, mutagen, and teratogen. All handling should be

performed in a certified chemical fume hood with appropriate personal protective equipment

(PPE), including gloves, a lab coat, and eye protection.

Solution Preparation: ENU is typically dissolved in a buffer solution, such as a phosphate-

citrate buffer, to maintain a stable pH. A common stock solution is prepared at a

concentration of 10 mg/mL.

Inactivation: Any unused ENU solution and contaminated materials should be inactivated

using a solution of 0.1 M KOH or a similar alkaline solution.

Administration of ENU to Mice
Dosage: The dosage of ENU is critical. A high dose can lead to toxicity and sterility, while a

low dose will result in a low mutation frequency. A fractionated dosing regimen is often

preferred to a single high dose, as it is better tolerated by the animals and can lead to a

higher overall mutation rate. A typical regimen for C57BL/6J male mice is three weekly

intraperitoneal (i.p.) injections of 80-100 mg/kg body weight.[8]

Administration: ENU is administered via intraperitoneal injection to male mice, typically

between 8 to 12 weeks of age. Following the injections, the males will go through a period of

temporary sterility, which can last for several weeks. It is crucial to wait for the recovery of

fertility to ensure that the mutations are recovered from the spermatogonial stem cells.[1]

Experimental Workflow for ENU Mutagenesis Screen
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Caption: Experimental workflow for ENU mutagenesis in mice.

Breeding Schemes for Mutation Screening
Dominant Screens: To identify dominant mutations, the ENU-mutagenized G0 males are

crossed with wild-type females. The resulting G1 progeny are then screened for any

abnormal phenotypes. Since each G1 animal carries a unique set of heterozygous

mutations, a wide range of dominant phenotypes can be identified in this first generation.[9]

Recessive Screens: Identifying recessive mutations requires at least three generations. A G1

male is first crossed with a wild-type female to produce G2 offspring. To generate

homozygous mutants in the G3 generation, two common strategies are employed:

Intercross: G2 siblings are mated with each other.

Backcross: G2 females are mated back to the original G1 father. The resulting G3 progeny

are then screened for recessive phenotypes.[9]
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Application in Studying Signaling Pathways: The
Notch Pathway
ENU mutagenesis is a powerful tool for dissecting complex signaling pathways by generating a

series of mutations in different components of the pathway. The Notch signaling pathway, which

is crucial for cell-cell communication and plays a vital role in development, is a prime example

of a pathway that has been extensively studied using ENU-induced mutants.[2][10]

Mutations in key components of the Notch pathway, such as the Notch receptors (Notch1-4),

their ligands (e.g., Jagged1, Delta-like), or downstream effectors, can lead to a range of

developmental defects. ENU mutagenesis screens have been successful in identifying novel

alleles of Notch pathway genes, providing valuable insights into their function.[11][12] For

instance, an ENU screen might identify a mouse with a cardiovascular defect, which, upon

genetic mapping, is traced back to a point mutation in a Notch pathway component.[10]
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Caption: Simplified Notch signaling pathway and potential ENU-induced mutations.
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Conclusion
N-Ethyl-N-nitrosourea remains a cornerstone of forward genetics in mammalian systems. Its

ability to efficiently induce a high frequency of point mutations has led to the discovery of

countless gene functions and the creation of invaluable mouse models of human disease. As

genomic technologies continue to advance, ENU mutagenesis, coupled with next-generation

sequencing, provides a powerful and unbiased approach to link genotype to phenotype,

ensuring its relevance for years to come in the quest to understand the complexities of the

mammalian genome.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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